Hopeaphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isohopeaphenol belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids. These are phenylpropanoids containing the 2-phenylbenzofuran moiety. Isothis compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, isothis compound is primarily located in the membrane (predicted from logP). Outside of the human body, isothis compound can be found in alcoholic beverages and fruits. This makes isothis compound a potential biomarker for the consumption of these food products.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Hopeaphenol as an Anti-Virulence Agent

Recent studies have identified this compound as a promising anti-virulence agent against the plant pathogen Pectobacterium atrosepticum, responsible for potato soft rot and blackleg diseases. Research indicates that this compound modulates bacterial motility and extracellular enzyme production by targeting the flhDC gene regulatory pathway. This modulation leads to reduced virulence and disease symptoms in infected plants, suggesting its potential as a biocontrol agent in agriculture .

Table 1: Effects of this compound on Pectobacterium atrosepticum

| Parameter | Control (Untreated) | This compound Treated | % Reduction |

|---|---|---|---|

| Extracellular Enzyme Activity (Pel) | High | None | 100% |

| Bacterial Motility | Active | Inhibited | 100% |

| Disease Symptoms | Present | Absent | 100% |

Medical Applications

Inhibition of HIV Reactivation

This compound has shown significant promise in the medical field, particularly in HIV research. A study found that this compound inhibits the reactivation of latent HIV reservoirs, thus potentially reducing stress on the immune system in individuals living with HIV. The compound demonstrated efficacy in laboratory experiments where it successfully reduced viral replication in infected lymphocytes .

Mechanism of Action

The mechanism by which this compound inhibits HIV involves targeting protein kinase C (PKC) pathways and downstream nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling, which are critical for HIV transcription and T-cell activation. This dual action not only halts viral replication but also prevents reactivation from latency .

Table 2: Efficacy of this compound Against HIV

| Experiment Type | Result |

|---|---|

| Lymphocyte Treatment | Viral replication halted |

| CD4+ T-cell Activation | Reduced viral production in pre-treated cells |

Virology Applications

Inhibition of SARS-CoV-2 Entry

This compound has also been investigated for its antiviral properties against SARS-CoV-2, the virus responsible for COVID-19. Studies indicate that this compound can inhibit the entry of the virus into host cells, demonstrating its potential as a therapeutic agent in managing viral infections .

Table 3: this compound's Effects on SARS-CoV-2

| Parameter | Control (Untreated) | This compound Treated |

|---|---|---|

| Viral Entry | High | Low |

| Infection Rate | 100% | Significantly Reduced |

Eigenschaften

CAS-Nummer |

17912-85-5 |

|---|---|

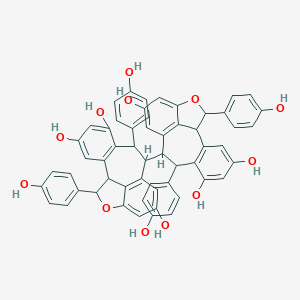

Molekularformel |

C56H42O12 |

Molekulargewicht |

906.9 g/mol |

IUPAC-Name |

8,16-bis(4-hydroxyphenyl)-9-[4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol |

InChI |

InChI=1S/C56H42O12/c57-29-9-1-25(2-10-29)45-47-37(17-33(61)21-41(47)65)53-49-39(19-35(63)23-43(49)67-55(53)27-5-13-31(59)14-6-27)51(45)52-40-20-36(64)24-44-50(40)54(56(68-44)28-7-15-32(60)16-8-28)38-18-34(62)22-42(66)48(38)46(52)26-3-11-30(58)12-4-26/h1-24,45-46,51-66H |

InChI-Schlüssel |

YQQUILZPDYJDQJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7C(C8=C(C=C(C=C8O)O)C9C(OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |

Isomerische SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C3=C4C([C@H](OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)[C@@H]7[C@H](C8=C(C=C(C=C8O)O)C9[C@H](OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |

Kanonische SMILES |

C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7C(C8=C(C=C(C=C8O)O)C9C(OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |

Synonyme |

(-)-HOPEAPHENOL |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.